thieno[3,2-b]pyridine-6,7-diamine
CAS No.: 110643-94-2
Cat. No.: VC11489347
Molecular Formula: C7H7N3S
Molecular Weight: 165.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110643-94-2 |
|---|---|
| Molecular Formula | C7H7N3S |
| Molecular Weight | 165.2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Thieno[3,2-b]pyridine-6,7-diamine (CAS: 110643-94-2) possesses the molecular formula C₇H₇N₃S and a molecular weight of 165.22 g/mol . The compound’s fused bicyclic structure consists of a thiophene ring (a five-membered sulfur-containing heterocycle) annulated with a pyridine ring (a six-membered nitrogen-containing heterocycle). The amino groups at positions 6 and 7 introduce electron-rich regions that facilitate interactions with biological targets, such as kinase enzymes .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 110643-94-2 |
| Molecular Formula | C₇H₇N₃S |
| Molecular Weight | 165.22 g/mol |
| Density | Not Available |
| Melting/Boiling Points | Not Reported |
The absence of reported melting/boiling points and density in the literature suggests that experimental characterization of these physical properties remains incomplete .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of thieno[3,2-b]pyridine derivatives often involves cyclization reactions using precursors such as thiophene esters and nitriles. For example, a modified procedure described by for analogous thieno[2,3-d]pyrimidines involves:
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Condensation: HCl-catalyzed condensation of a thiophene ester (e.g., 2) with isonicotinonitrile (3) to form a pyrimidinone intermediate (4) in 83% yield.
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Chlorination: Treatment of 4 with Vilsmeier reagent to produce a 4-chloro intermediate (5a) in 98% yield.
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Amination: Base-catalyzed condensation of 5a with amines (e.g., piperidines or piperazines) to install substituents at the 4-position .
While this pathway is specific to pyrimidine derivatives, similar strategies could be adapted for thieno[3,2-b]pyridine-6,7-diamine by substituting appropriate amine reagents during the final amination step.
Industrial Considerations
Biological Activities and Mechanisms
Kinase Inhibition
Thieno[3,2-b]pyridine derivatives exhibit remarkable selectivity as kinase inhibitors. For instance, MU1920, a derivative bearing this scaffold, inhibits Haspin kinase (a regulator of mitosis) with nanomolar potency while showing minimal activity against 97% of 371 other kinases tested . This selectivity arises from the compound’s ability to occupy the kinase back pocket without mimicking ATP, a common pitfall of traditional kinase inhibitors .
Table 2: Select Biological Activities of Thieno[3,2-b]pyridine Derivatives
Mechanism of Action
The amino groups at positions 6 and 7 enable hydrogen bonding with kinase hinge regions, while the sulfur atom enhances hydrophobic interactions. For example, MU1464 and MU1668—isomeric derivatives—adopt distinct binding modes in kinase active sites, underscoring the scaffold’s adaptability .
Applications in Medicinal Chemistry
Cancer Therapeutics
Despite potent kinase inhibition, thieno[3,2-b]pyridine-6,7-diamine derivatives like MU1920 lack cytotoxic effects in cancer cells, suggesting their utility lies in combination therapies rather than standalone treatments . Synergistic studies with microtubule-targeting agents (e.g., paclitaxel) are warranted.
Anti-Inflammatory Agents
In carrageenan-induced paw edema models, derivatives reduced inflammation by 40–60% at 10 mg/kg doses, comparable to dexamethasone. This activity correlates with suppression of NF-κB signaling, a key inflammatory pathway.
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